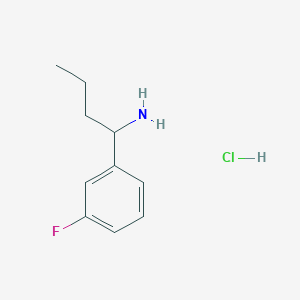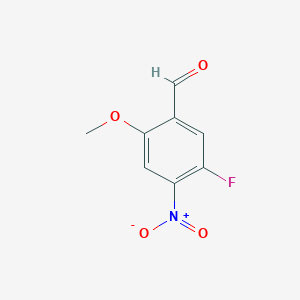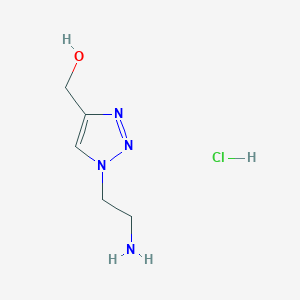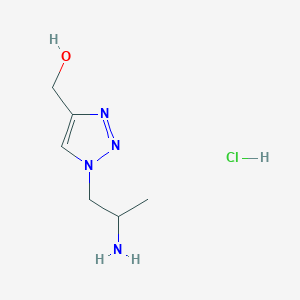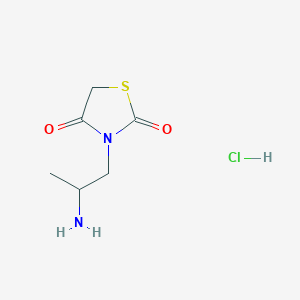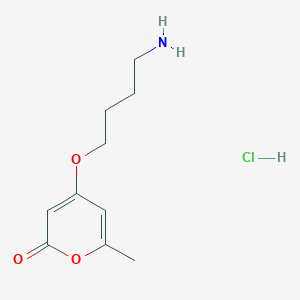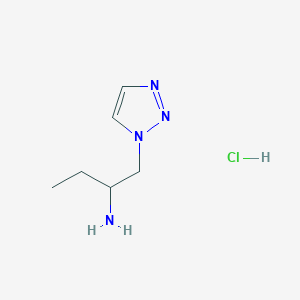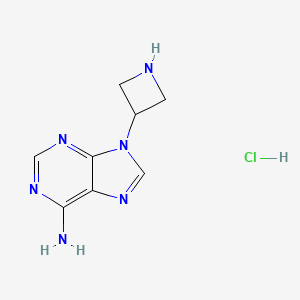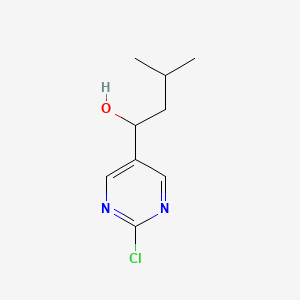
1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol
Vue d'ensemble
Description
The compound “1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol” is a type of organic compound known as a pyrimidine, which is a six-membered heterocyclic ring structure with two nitrogen atoms . Pyrimidines are common in many biological compounds, such as the nucleic acids DNA and RNA .
Synthesis Analysis
Pyrimidines can be synthesized through several methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure of “1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol” would involve additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions . The exact reactions that “1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol” can undergo would depend on its specific structure and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound “1-(2-chloropyrimidin-5-yl)ethan-1-ol” has a molecular weight of 158.586, a density of 1.3±0.1 g/cm3, and a boiling point of 322.0±17.0 °C at 760 mmHg .Applications De Recherche Scientifique
Tautomerism in Nucleic Acid Bases
1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol is closely related to pyrimidine bases, which are significant in the study of tautomerism in nucleic acids. Research indicates that the tautomeric equilibria of these bases can shift due to molecular interactions in different environments, potentially affecting the stability of DNA and RNA structures. Such understanding aids in grasping the fundamental processes in genetic mutations and diseases (Person et al., 1989).
DNA Methylation and Epigenetics
The compound's relation to pyrimidine bases also makes it relevant in the context of DNA methylation studies. DNA methylation is a critical epigenetic process influencing gene expression and chromatin structure. Research on DNA methyltransferase inhibitors, which includes analogs of nucleoside deoxycytidine related to pyrimidine, has shown promising results in reverting abnormal methylation patterns found in diseases like cancer (Goffin & Eisenhauer, 2002).
Role in Pharmacological Research
Chloropyrimidine derivatives, akin to 1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol, have broad applications in pharmacological research. For instance, chlorogenic acid, a derivative, exhibits a range of biological and pharmacological effects including antioxidant, anti-inflammatory, and neuroprotective activities. Its modulation of lipid and glucose metabolism has implications in treating metabolic disorders (Naveed et al., 2018).
Development in Fluorinated Pyrimidines for Cancer Treatment
Fluorinated pyrimidines, closely related to chloropyrimidines, are extensively used in cancer treatment. The synthesis and biophysical study of these compounds, including their interactions with nucleic acids and the inhibition of key enzymes like thymidylate synthase, are vital for developing more precise cancer therapies (Gmeiner, 2020).
Synthesis of Pyranopyrimidine Derivatives
The pyranopyrimidine core, structurally related to chloropyrimidine, is significant in medicinal chemistry due to its therapeutic potential. Recent advancements in the synthesis of pyranopyrimidine derivatives using hybrid catalysts underline the compound's applicability in developing novel pharmaceuticals (Parmar et al., 2023).
DNA Binding Studies
Studies on cationic porphyrins related to chloropyrimidines have shed light on DNA-binding interactions, crucial for understanding the therapeutic potential of these compounds in treating diseases. These studies contribute to the field of drug design, particularly in the development of drugs targeting DNA structures (McMillin et al., 2005).
Methylation Patterns in Health Research
Understanding methylation patterns in blood DNA is pivotal in epidemiological studies. Research on global DNA methylation from repetitive DNA elements like Alu and LINE-1, closely related to chloropyrimidine bases, helps in assessing the impact of environmental exposures on human health (Zhu et al., 2012).
Safety And Hazards
The safety and hazards of a compound also depend on its specific structure. For example, the compound “(2-chloropyrimidin-5-yl)methanamine” has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(2-chloropyrimidin-5-yl)-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-6(2)3-8(13)7-4-11-9(10)12-5-7/h4-6,8,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYRCOQJOGNHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CN=C(N=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyrimidin-5-yl)-3-methylbutan-1-ol | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

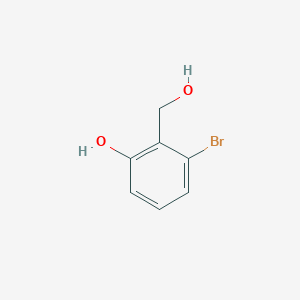
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1446850.png)
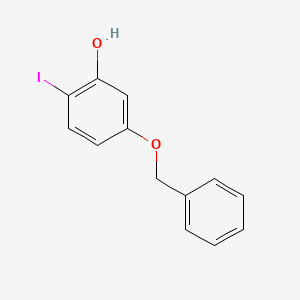
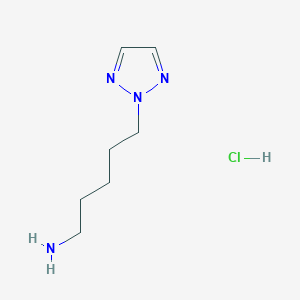
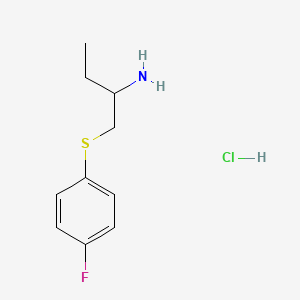
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)
